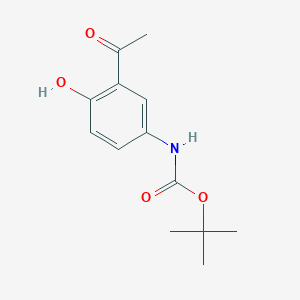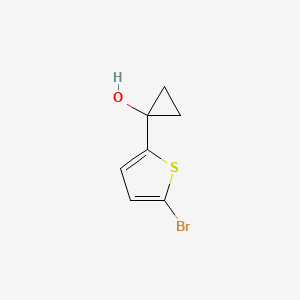![molecular formula C8H10BrCl2N3 B13605363 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of bromine and methyl groups in its structure makes it a valuable scaffold for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The process begins with the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in a suitable solvent such as chloroform. The bromination occurs at the 3-position of the imidazo[1,2-a]pyridine ring, leading to the formation of 3-bromo-2-methylimidazo[1,2-a]pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The dihydrochloride salt is then formed by reacting the brominated compound with hydrochloric acid.
化学反应分析
Types of Reactions
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles. Reactions are typically carried out in polar solvents such as methanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 3-methoxy-2-methylimidazo[1,2-a]pyridine .
科学研究应用
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom, making it less reactive in certain chemical reactions.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Similar structure but different counterion, which can affect its solubility and reactivity.
6-Bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine: Contains an ethyl group instead of a methyl group, leading to different chemical properties.
Uniqueness
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups enhances its reactivity and potential for diverse applications in research and industry .
属性
分子式 |
C8H10BrCl2N3 |
|---|---|
分子量 |
298.99 g/mol |
IUPAC 名称 |
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride |
InChI |
InChI=1S/C8H8BrN3.2ClH/c1-5-8(9)12-4-6(10)2-3-7(12)11-5;;/h2-4H,10H2,1H3;2*1H |
InChI 键 |
BFXXHFVYVAHVJP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N2C=C(C=CC2=N1)N)Br.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)

![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)











